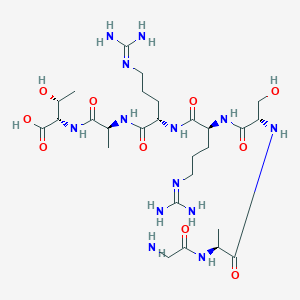
5-Azido-1,3-dichloro-2-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-1,3-dichloro-2-nitrosobenzene is an organic compound characterized by the presence of azido, dichloro, and nitroso functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1,3-dichloro-2-nitrosobenzene typically involves the introduction of azido and nitroso groups onto a dichlorobenzene precursor. One common method involves the diazotization of 1,3-dichloro-2-nitrobenzene followed by azidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of the azido group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-1,3-dichloro-2-nitrosobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and nitroso groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitroso group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitroso group can yield 5-azido-1,3-dichloro-2-aminobenzene .
Aplicaciones Científicas De Investigación
5-Azido-1,3-dichloro-2-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Industry: Used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-Azido-1,3-dichloro-2-nitrosobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole rings. The nitroso group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-nitrosobenzene: Lacks the azido group but shares the nitroso and dichloro functionalities.
1,3-Dibromo-5-fluoro-2-nitrosobenzene: Contains bromine and fluorine substituents instead of chlorine and azido groups.
Uniqueness
5-Azido-1,3-dichloro-2-nitrosobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that do not possess the azido functionality .
Propiedades
Número CAS |
304883-50-9 |
|---|---|
Fórmula molecular |
C6H2Cl2N4O |
Peso molecular |
217.01 g/mol |
Nombre IUPAC |
5-azido-1,3-dichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl2N4O/c7-4-1-3(10-12-9)2-5(8)6(4)11-13/h1-2H |
Clave InChI |
KPAXCMJBQHUYFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=O)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)


![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)



